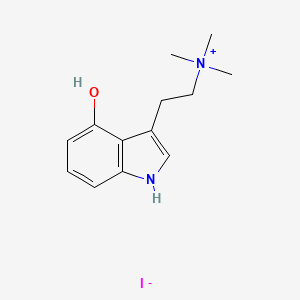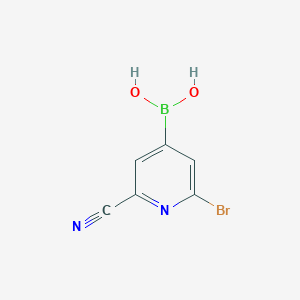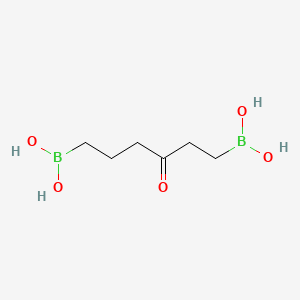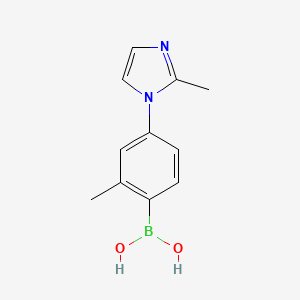
(R)-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with a unique structure that includes a mesityl group and an imidazolium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of an imidazole derivative with an alkylating agent under basic conditions.
Introduction of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction, where mesitylene reacts with the imidazolium core in the presence of a Lewis acid catalyst.
Addition of the Hydroxy-3-methylbutan-2-yl Group: This step involves the reaction of the imidazolium intermediate with a suitable alcohol derivative under acidic or basic conditions to form the final product.
Formation of the Hexafluorophosphate(V) Salt: The final step involves the ion exchange reaction with hexafluorophosphoric acid to form the hexafluorophosphate(V) salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazolium core, potentially converting it to an imidazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the mesityl group or the imidazolium core, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazolium or mesityl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and molecular interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be incorporated into formulations for various pharmaceutical applications.
作用機序
The mechanism of action of ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-phenyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-tolyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
Uniqueness
- Mesityl Group : The presence of the mesityl group in ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) imparts unique steric and electronic properties, differentiating it from similar compounds with phenyl or tolyl groups.
- Hydroxy-3-methylbutan-2-yl Group : This group provides additional functionalization, allowing for further chemical modifications and enhancing the compound’s versatility.
This detailed article provides a comprehensive overview of ®-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H27F6N2OP |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
(2R)-3-methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C17H27N2O.F6P/c1-12(2)16(10-20)18-6-7-19(11-18)17-14(4)8-13(3)9-15(17)5;1-7(2,3,4,5)6/h8-9,11-12,16,20H,6-7,10H2,1-5H3;/q+1;-1/t16-;/m0./s1 |
InChIキー |
FIQYETFYTZAQRS-NTISSMGPSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CO)C(C)C)C.F[P-](F)(F)(F)(F)F |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C(C)C)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)


![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)


![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
